Home > Products > Screening Compounds P78516 > 1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate - 126812-30-4

1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate

Catalog Number: EVT-2796040
CAS Number: 126812-30-4
Molecular Formula: C15H15NO4
Molecular Weight: 273.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide []

  • Compound Description: This compound is a phthalimide derivative synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide. It exhibited antioxidative activity in DPPH assay. []
  • Relevance: This compound shares the core phthalimide (1H-isoindole-1,3(2H)-dione) structure with 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. []

2. N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide []

  • Compound Description: Another phthalimide derivative, this compound was synthesized from phthalic anhydride and thiophene-2-carbohydrazide. It displayed notable antioxidative activity in DPPH assay. []
  • Relevance: Similar to 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, this compound possesses the central phthalimide (1H-isoindole-1,3(2H)-dione) moiety. []

3. N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide []

  • Compound Description: This compound represents a hexahydrophthalimide derivative synthesized from hexahydrophthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide. It demonstrated antioxidative activity in DPPH assay. []
  • Relevance: This compound is structurally analogous to 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, with both sharing the core isoindole-1,3-dione structure. The difference lies in the saturation state of the six-membered ring, with this compound featuring a saturated hexahydroisoindole ring compared to the aromatic ring in 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. []

4. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3) []

  • Compound Description: This compound was identified as a potential EGFR/HER2 dual inhibitor through computational screening and in vitro studies. It exhibited promising inhibitory activity against EGFR and HER2 kinases. []
  • Relevance: This compound shares the central 1H-isoindole-1,3(2H)-dione scaffold with 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. []

5. 2-(2,4-Difluoro-phenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione (CPS49) []

  • Compound Description: This compound is a redox-reactive thalidomide analog with selective lethality against leukemic cells. It increases intracellular reactive oxygen species (ROS) and affects multiple transcriptional pathways. []
  • Relevance: Both this compound and 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione belong to the isoindole-1,3(2H)-dione class of compounds, sharing the core structural motif. []

6. N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones []

  • Compound Description: This series of compounds was designed and synthesized as potential protoporphyrinogen oxidase (PPO) inhibitors. Several compounds in this series exhibited promising PPO inhibition activity. []
  • Relevance: These compounds are structurally analogous to 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, with both sharing the isoindole-1,3-dione core structure. The key difference lies in the N-substituent, where these compounds feature a benzothiazole ring directly attached to the nitrogen atom, while the target compound has a [(cyclohexylcarbonyl)oxy] group. []

7. N-(benzothiazol-5-yl)isoindoline-1,3-diones []

  • Compound Description: This series, designed and synthesized as potential protoporphyrinogen oxidase (PPO) inhibitors, includes compounds exhibiting promising PPO inhibition activity. []
  • Relevance: This series is closely related to 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. Both share the core isoindole-1,3-dione structure, differing in the N-substituent. These compounds feature a benzothiazole ring directly attached to the nitrogen atom, while the target compound has a [(cyclohexylcarbonyl)oxy] group. []

8. 2-[1-(4-oxo-3,4-dihydrophthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones []

  • Compound Description: Synthesized from phthalyl derivatives of amino acids, this series of compounds exhibited significant antimicrobial activity. []
  • Relevance: These compounds are structurally related to 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, sharing the 1H-isoindole-1,3(2H)-dione core structure. []

9. 2-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl-alkyl)1-oxophthalazine-2(1H)yl]alkoxy}-1H-isoindole-1,3(2H)-diones []

  • Compound Description: This series, synthesized from phthalyl derivatives of amino acids, demonstrated significant antimicrobial activity. []
  • Relevance: These compounds bear structural resemblance to 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, as both share the 1H-isoindole-1,3(2H)-dione core structure. Notably, this series incorporates two 1H-isoindole-1,3(2H)-dione moieties within its structure. []

10. (3aR,7aS)-2-(2,6-dioxopiperidin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione []

  • Compound Description: This compound shares the same basic skeleton as thalidomide, except for a six-membered unsaturated ring replacing the aromatic ring. []
  • Relevance: This compound is structurally analogous to 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, sharing the isoindole-1,3-dione core structure. The difference lies in the saturation state of the six-membered ring, with this compound featuring a saturated hexahydroisoindole ring compared to the aromatic ring in 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. Additionally, this compound has a 2,6-dioxopiperidin-3-yl substituent on the nitrogen atom. []

11. 2-(2,4-dioxocyclohexyl)-1H-isoindole-1,3(2H)-dione (thalidomide) []

  • Compound Description: Thalidomide is an oral agent with anti-angiogenic and immunomodulatory properties. []
  • Relevance: This compound shares the 1H-isoindole-1,3(2H)-dione core structure with 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, differing in the N-substituent. []

12. 2-(3-Arylhydrazono-3-formyl-2-oxopropyl)-1H-isoindole-1,3-(2H)-diones []

  • Compound Description: This series serves as building blocks for synthesizing novel pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and pyrazolo[5,1-c][1,2,4]triazines incorporating an N-(2-oxoethyl)phthalimide moiety. []
  • Relevance: These compounds share the 1H-isoindole-1,3(2H)-dione core structure with 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. []

13. 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide [, ]

  • Compound Description: A novel series of 15 analogs of this compound were synthesized and evaluated for their human immunodeficiency virus (HIV)-1 integrase (IN) inhibitory activity, but none of these molecules showed inhibition of either 3′ processing and strand transfer reactions of HIV-1 IN. [, ]
  • Relevance: This compound shares the core 1H-isoindole-1,3(2H)-dione structure with 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. [, ]

14. N‐(Benzothiazol‐5‐yl)hexahydro‐1H‐isoindole‐1,3‐diones []

  • Compound Description: This series of compounds was synthesized and evaluated for their inhibitory activity against protoporphyrinogen oxidase (PPO). Some of the compounds showed good to excellent in vitro PPO inhibitory activity. []
  • Relevance: Similar to 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, this class of compounds features the isoindole-1,3-dione core structure, but with a saturated six-member ring. Moreover, these compounds feature a benzothiazole ring directly attached to the nitrogen atom, while the target compound has a [(cyclohexylcarbonyl)oxy] group. []

15. N‐(Benzothiazol‐5‐yl)hexahydro‐1H‐isoindol‐1‐ones []

  • Compound Description: This series of compounds was synthesized and evaluated for their inhibitory activity against protoporphyrinogen oxidase (PPO). Some of the compounds showed good to excellent in vitro PPO inhibitory activity. []
  • Relevance: Similar to 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, this class of compounds features the isoindol-1-one core structure, but with a saturated six-member ring. Moreover, these compounds feature a benzothiazole ring directly attached to the nitrogen atom, while the target compound has a [(cyclohexylcarbonyl)oxy] group and a diketone structure in its six-member ring. []

16. 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives []

  • Compound Description: A library of these compounds was synthesized and examined for their phosphodiesterase 10A (PDE10A) inhibiting properties, 5-HT1A and 5-HT7 receptor affinities. []
  • Relevance: This class of compounds shares the core 1H-isoindole-1,3(2H)-dione structure with 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. []

17. N-[(1H-imidazol-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones []

  • Compound Description: This series was prepared as part of a program to find compounds with both thromboxane synthetase inhibitory and antihypertensive activities. []
  • Relevance: This series shares the 1H-isoindole-1,3(2H)-dione core structure with 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. []

18. N-[(1H-1,2,4-triazol-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones []

  • Compound Description: This series was prepared as part of a program to find compounds with both thromboxane synthetase inhibitory and antihypertensive activities. []
  • Relevance: This series shares the 1H-isoindole-1,3(2H)-dione core structure with 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione. []

Properties

CAS Number

126812-30-4

Product Name

1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate

IUPAC Name

(1,3-dioxoisoindol-2-yl) cyclohexanecarboxylate

Molecular Formula

C15H15NO4

Molecular Weight

273.288

InChI

InChI=1S/C15H15NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2

InChI Key

VXTXIRMTGIZWEI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.